molecular formula C13H19N3O B2919346 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one CAS No. 2380175-56-2

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one

Cat. No.: B2919346
CAS No.: 2380175-56-2
M. Wt: 233.315
InChI Key: XIMBWPZTNGJLFD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position and a piperidin-4-ylmethyl group at the 3-position

Scientific Research Applications

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one has several scientific research applications:

Future Directions

The future directions for research on “6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one” could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the interest in pyrimidine derivatives, it’s likely that these areas will continue to be active fields of research .

Mechanism of Action

Target of Action

The primary target of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, where it helps to maintain genomic integrity by recognizing and repairing damaged DNA.

Mode of Action

This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of ATR affects the DNA damage response pathway. This pathway is responsible for detecting DNA damage and initiating its repair. When ATR is inhibited, the pathway is disrupted, leading to the accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .

Result of Action

The inhibition of ATR by this compound leads to the disruption of the DNA damage response pathway. This results in the accumulation of DNA damage, which can lead to cell cycle arrest, apoptosis, or senescence . These cellular effects can contribute to the compound’s potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and piperidin-4-ylmethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The cyclopropyl group can be introduced via cyclopropanation reactions, while the piperidin-4-ylmethyl group is typically added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the piperidin-4-ylmethyl group contributes to its binding affinity for certain molecular targets .

Properties

IUPAC Name

6-cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13-7-12(11-1-2-11)15-9-16(13)8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBWPZTNGJLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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